ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are fundamental building blocks of nucleic acids such as DNA and RNA .
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate involves several steps. One common method includes the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with a few drops of concentrated hydrochloric acid. The mixture is heated to reflux for several hours . The product is then purified through recrystallization or other suitable methods. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial and antifungal properties . It has shown efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, it is being explored for its potential use in drug development due to its drug-like properties and low toxicity . In the field of materials science, it is studied for its optical characteristics and potential use in non-linear optics .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound’s molecular targets include enzymes and proteins involved in cell wall synthesis and DNA replication . The pathways involved in its antibacterial action include the inhibition of mitotic kinesin-5 protein, which is crucial for cell division .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . While both compounds share a similar core structure, the presence of the trifluoromethyl group in ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate imparts unique properties, such as enhanced lipophilicity and increased biological activity . Other similar compounds include triazole-pyrimidine hybrids, which are studied for their neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)28-8-12(24)22-11-6-4-10(5-7-11)17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWTFYRSWCVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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